Ophiobolin J
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C25H36O4 |
|---|---|
Molecular Weight |
400.5 g/mol |
IUPAC Name |
(1'R,2S,3S,3'R,5R,7'E,9'S,11'R)-9'-hydroxy-8'-(hydroxymethyl)-1',3,4'-trimethyl-5-(2-methylprop-1-enyl)spiro[oxolane-2,12'-tricyclo[9.3.0.03,7]tetradeca-4,7-diene]-6'-one |
InChI |
InChI=1S/C25H36O4/c1-14(2)8-17-10-16(4)25(29-17)7-6-24(5)12-18-15(3)9-21(28)23(18)19(13-26)20(27)11-22(24)25/h8-9,16-18,20,22,26-27H,6-7,10-13H2,1-5H3/b23-19+/t16-,17-,18+,20-,22+,24+,25-/m0/s1 |
InChI Key |
LFYREHKMIHWZQF-NULHPQIKSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](O[C@@]12CC[C@]3([C@H]2C[C@@H](/C(=C/4\[C@H](C3)C(=CC4=O)C)/CO)O)C)C=C(C)C |
Canonical SMILES |
CC1CC(OC12CCC3(C2CC(C(=C4C(C3)C(=CC4=O)C)CO)O)C)C=C(C)C |
Synonyms |
8-epi-ophiobolin J ophiobolin J |
Origin of Product |
United States |
Elucidation of the Biosynthetic Pathway of Ophiobolin J
Identification of Core Biosynthetic Gene Clusters
| Organism | Proposed Ophiobolin Gene Cluster | Key Genes Identified |
| Aspergillus clavatus | obl | OblAAc (Terpene Synthase) encyclopedia.pubsemanticscholar.org |
| Bipolaris maydis | oblBm | OblABm (Terpene Synthase), OblBBm (P450 Monooxygenase) encyclopedia.pubsemanticscholar.org |
| Aspergillus stellatus | oblAs | OblAAs (Terpene Synthase), OblBAs (P450 Monooxygenase) encyclopedia.pubsemanticscholar.org |
| Aspergillus ustus 094102 | oblAu | OblAAu (Terpene Synthase), OblBAu (P450 Monooxygenase), OblDAu (Transporter), OblRAu (Transcription Regulator) semanticscholar.org |
Terpene Synthase-Mediated Backbone Formation
Oxidoreductase Involvement in Structural Diversification
Following the formation of the core skeleton, oxidoreductases play a crucial role in introducing structural diversity to the ophiobolin molecules through reactions such as hydroxylation, aldehydeylation, carboxylation, and dehydrogenation. encyclopedia.pubnih.gov Cytochrome P450 monooxygenases, like OblB, are involved in oxidative modifications. encyclopedia.pubsemanticscholar.org Flavin-dependent oxidases, such as OblC, have also been identified and shown to catalyze specific dehydrogenation steps, for instance, at the C16-C17 position in ophiobolin F and ophiobolin C in A. ustus. encyclopedia.pubnih.govsemanticscholar.org Interestingly, some of these oxidoreductases may not be located within the primary obl gene cluster. encyclopedia.pubnih.govsemanticscholar.org
Regulatory Elements within Biosynthetic Loci
Biosynthetic gene clusters can also contain regulatory elements, such as transcription factors, that control the expression of the genes involved in the pathway. In A. ustus 094102, a transcription regulator gene, OblRAu, has been identified within the oblAu cluster, suggesting a level of transcriptional control over ophiobolin production. semanticscholar.org
Enzymatic Mechanisms and Precursor Transformations
Isoprenoid Precursor Condensation and Cyclization
Post-Cyclization Oxidative and Rearrangement Processes
Following the cyclization of GFPP to ophiobolin F, a series of enzymatic modifications occur, mediated primarily by oxidoreductases. These reactions introduce functional groups and structural variations that differentiate the various ophiobolin congeners. For example, P450 monooxygenases (e.g., OblB) catalyze oxidations at specific positions on the ophiobolin skeleton. encyclopedia.pubnih.govsemanticscholar.org Flavin-dependent oxidoreductases (e.g., OblC) are responsible for dehydrogenation reactions. encyclopedia.pubnih.govsemanticscholar.org Non-enzymatic transformations can also contribute to the diversity of ophiobolins observed in fungal extracts. encyclopedia.pubsemanticscholar.org The specific sequence and combination of these oxidative and rearrangement steps determine the final ophiobolin structure, including that of Ophiobolin J.
Characterization of Key Biosynthetic Enzymes (e.g., OblA, OblB, OblC)
Several key enzymes have been identified and characterized in the ophiobolin biosynthetic pathway, notably OblA, OblB, and OblC.
OblA: As the ophiobolin synthase, OblA is a crucial enzyme responsible for the initial cyclization step. Studies have shown that OblA is a bifunctional enzyme possessing both prenyltransferase and cyclase domains researchgate.netnih.gov. It catalyzes the formation of the ophiobolin backbone from IPP and DMAPP, likely through the intermediate GGPP or a similar C25 precursor formed by the enzyme itself researchgate.netnih.gov. Heterologous expression of oblA has successfully demonstrated its ability to produce the ophiobolin skeleton nih.govsemanticscholar.org.
OblB: OblB is characterized as a cytochrome P450 enzyme nih.govencyclopedia.pubacs.org. P450 enzymes are known for their diverse oxidative capabilities and are involved in the modification of the ophiobolin skeleton through hydroxylation, epoxidation, or other oxidation reactions nih.govencyclopedia.pubacs.org. Research indicates that OblB is involved in multiple oxidations of the ophiobolin backbone nih.govencyclopedia.pub.
OblC: OblC is an FAD-dependent oxidoreductase nih.govencyclopedia.pub. This class of enzymes typically catalyzes dehydrogenation reactions. Studies have shown that OblC is involved in the formation of double bonds within the ophiobolin structure, specifically catalyzing dehydrogenation at certain positions in the side chain or the core skeleton nih.govencyclopedia.pub. In some Aspergillus strains, oblC has been found to be located outside the main ophiobolin biosynthetic gene cluster nih.govencyclopedia.pub. OblC has also demonstrated substrate promiscuity, contributing to the variety of ophiobolins produced by a single organism encyclopedia.pub.
The coordinated action of these enzymes, along with other potential modifying enzymes, dictates the final structure of specific ophiobolins, including this compound.
Below is a table summarizing the roles of these key enzymes:
| Enzyme | Class | Proposed Role in Ophiobolin Biosynthesis |
| OblA | Bifunctional Terpene Synthase | Catalyzes chain elongation and cyclization to form the ophiobolin skeleton. researchgate.netnih.gov |
| OblB | Cytochrome P450 Monooxygenase | Involved in oxidative modifications of the ophiobolin skeleton. nih.govencyclopedia.pubacs.org |
| OblC | FAD-dependent Oxidoreductase | Catalyzes dehydrogenation reactions, often forming double bonds. nih.govencyclopedia.pub |
Strategies for Biosynthetic Pathway Engineering
Engineering the ophiobolin biosynthetic pathway offers promising avenues for enhancing the production of specific ophiobolins, such as this compound, and for generating novel analogues with potentially improved properties.
By expressing the obl gene cluster or specific combinations of obl genes in these hosts, researchers have successfully reconstituted parts of the ophiobolin pathway and produced ophiobolin intermediates or final products nih.govnih.govsemanticscholar.org. This approach also facilitates the identification and functional characterization of individual genes within the cluster nih.govsemanticscholar.org.
Data from heterologous expression studies can provide insights into the efficiency of different host systems and the impact of expressing specific enzyme combinations on product profiles. For example, expressing oblA alone can yield the ophiobolin skeleton, while co-expression with oblB and oblC leads to the production of more oxidized and dehydrogenated ophiobolins nih.govsemanticscholar.org.
Directed biosynthesis involves manipulating the biosynthetic pathway to produce modified or novel ophiobolin structures. This can be achieved through several strategies:
Genetic Engineering: Modifying the genes encoding the biosynthetic enzymes can alter their substrate specificity or catalytic activity, leading to the production of different ophiobolin analogues. For instance, site-directed mutagenesis of key residues in OblA, OblB, or OblC could influence the cyclization pattern, oxidation sites, or dehydrogenation positions.
Combinatorial Biosynthesis: Introducing genes from different ophiobolin biosynthetic clusters or combining ophiobolin genes with genes from other terpene pathways can lead to the production of hybrid or unnatural ophiobolin structures.
Precursor-Directed Biosynthesis: Feeding engineered host strains with modified or synthetic precursors can result in their incorporation into the ophiobolin structure, generating analogues with altered side chains or core modifications.
Research in this area has focused on creating simplified bicyclic derivatives of ophiobolin A through pharmacophore-directed retrosynthesis and chemical synthesis, demonstrating the potential for generating analogues with modified biological activities acs.orgnih.gov. While total chemical synthesis of ophiobolins is challenging and often low-yielding, biosynthetic approaches offer a more sustainable route to access these complex molecules and their analogues nih.govescholarship.org.
Interactive Table: Examples of Heterologous Expression Outcomes (Illustrative Data based on search results)
| Host Organism | Genes Expressed | Main Product(s) | Reference |
| Aspergillus oryzae | oblA | Ophiobolin skeleton (e.g., Ophiobolin F) | nih.govsemanticscholar.org |
| Aspergillus oryzae | oblA, oblB | Oxidized ophiobolin intermediates (e.g., Ophiobolin C) | nih.govsemanticscholar.org |
| Aspergillus oryzae | oblA, oblB, oblC | More highly modified ophiobolins | nih.gov |
| Saccharomyces cerevisiae | oblA + MVA pathway optimization | Enhanced production of Ophiobolin F | nih.govresearchgate.net |
Note: The specific ophiobolin products can vary depending on the source organism of the genes and the host system.
Molecular and Cellular Mechanisms of Ophiobolin J Action
Investigation of Intracellular Protein Targets and Binding Dynamics
Ophiobolins are characterized by electrophilic centers that enable them to form covalent bonds with nucleophilic amino acids, such as cysteine and lysine (B10760008) residues, within proteins. This inherent reactivity plays a crucial role in mediating their biological effects.
Covalent Modification of Amine-Containing Biological Molecules
A significant aspect of ophiobolin activity involves the covalent modification of molecules containing primary amine groups. Studies, particularly with Ophiobolin A, have demonstrated that the compound's C5,C21-dicarbonyl moiety can undergo condensation reactions with primary amines, leading to the formation of covalent adducts. This process can result in the formation of pyrrole-containing structures through a Paal-Knorr reaction with primary amines, including the ethanolamine (B43304) head group found in phosphatidylethanolamine (B1630911) (PE). The formation of these covalent modifications is considered a key contributor to the cytotoxic properties of ophiobolins.
Direct Interaction with Key Cellular Proteins (e.g., Calmodulin, Mitochondrial Complex IV Components)
Ophiobolins have been shown to directly interact with specific proteins within cells, thereby modulating their functions.
Calmodulin: Ophiobolin A is recognized as a potent inhibitor of calmodulin, a protein crucial for regulating numerous calcium-dependent cellular processes. This interaction involves a covalent modification of calmodulin, which is enhanced in the presence of Ca²⁺ ions. The consequence of this interaction is the loss of calmodulin's capacity to activate downstream enzymes, such as cyclic nucleotide phosphodiesterase. Research indicates that Ophiobolin A reacts with the epsilon-amino group of lysine residues in calmodulin. Resistance to tryptic cleavage at lysine 77 has been observed in Ophiobolin A-treated calmodulin, although studies with calmodulin variants suggest that other sites or mechanisms may also be involved in the inhibitory interaction. The interaction with calmodulin has been proposed as a mechanism underlying the phytotoxic effects of ophiobolins in plants.
Mitochondrial Complex IV Components: Recent chemoproteomic investigations have identified subunits of Mitochondrial Complex IV, also known as cytochrome C oxidase, as direct targets of Ophiobolin A. Specifically, Ophiobolin A has been shown to covalently target cysteine 53 of HIGD2A and lysine 72 of COX5A, both integral components of Complex IV. These specific interactions significantly contribute to the observed anti-proliferative effects of Ophiobolin A.
Proteome-Wide Chemoproteomic Profiling for Target Identification
Chemoproteomic approaches, particularly those employing covalent strategies, have been invaluable in globally mapping the protein targets of ophiobolins within the proteome. These techniques often utilize reactive probes, such as alkyne-tagged ophiobolin analogs (e.g., OpAyne), to label proteins that are covalently modified by the compound in living cells. Subsequent analysis, commonly involving mass spectrometry, allows for the identification of these targeted proteins and the precise amino acid residues that undergo covalent modification. This unbiased methodology has been crucial in uncovering previously unknown targets, such as the Complex IV subunits HIGD2A and COX5A, thereby expanding the understanding of ophiobolin mechanisms beyond established targets like calmodulin. Competitive binding experiments using the native ophiobolin help to validate the specificity of the identified targets.
Modulation of Fundamental Cellular Processes
In addition to directly interacting with proteins, ophiobolins influence essential cellular processes, including energy metabolism and membrane integrity.
Impact on Cellular Bioenergetics and Mitochondrial Function
Mitochondria are significantly impacted by ophiobolins. Studies on Ophiobolin A have revealed a profound effect on cellular bioenergetics and mitochondrial function.
Initially, Ophiobolin A can stimulate mitochondrial respiration, leading to a temporary increase in mitochondrial ATP production and elevated oxidative stress. However, this is followed by a disruption of mitochondrial membrane potential, ultimately resulting in ATP depletion and a collapse of metabolic processes. This disruption of mitochondrial energetics is considered a distinctive anti-cancer mechanism associated with Ophiobolin A. Ophiobolin A has also been observed to induce fragmentation of the mitochondrial network and the production of reactive oxygen species (ROS) within mitochondria. The observed mitochondrial dysfunction and dissipation of membrane potential have been documented in various cell types, including human melanoma cells and boar spermatozoa.
Table 1: Impact of Ophiobolin A on Mitochondrial Function in Selected Cell Types
| Cell Type | Effect on Mitochondrial Membrane Potential | Effect on Mitochondrial Respiration | Effect on ATP Production | Reference |
| Lung Cancer Cells | Compromised/Dissipation | Initial activation, then collapse | Initial spike, then depletion | |
| Human Melanoma Cells | Depolarization | Not explicitly detailed in source | Not explicitly detailed in source | |
| Boar Spermatozoa | Dissipation | Not explicitly detailed in source | Not explicitly detailed in source |
Disruption of Membrane Integrity and Lipid Metabolism
Ophiobolins can also compromise cellular membrane integrity and affect lipid metabolism. In plants, Ophiobolin A has been shown to alter membrane permeability, leading to the leakage of ions and the inhibition of proton extrusion.
Crucially, research has identified phosphatidylethanolamine (PE) as a molecular target of Ophiobolin A. The covalent modification of the ethanolamine head group of PE by Ophiobolin A results in the formation of PE-OPA adducts. These adducts can lead to the destabilization of the lipid bilayer, contributing to the observed cytotoxic effects. Studies have shown that genetic inactivation of PE synthesis can reduce Ophiobolin A cytotoxicity by lowering cellular PE levels. This suggests that the formation of these lipid adducts and the subsequent disruption of membrane structure is a significant mechanism of action for Ophiobolin A. Furthermore, studies in breast cancer cell lines have indicated that Ophiobolin A can induce the formation of membrane pores and rupture of the plasma membrane, pointing to compromised membrane integrity.
Table 2: Effect of Ophiobolin A on Membrane Integrity and Lipid Metabolism
| Target/Process | Effect Observed | Mechanism Involved | Reference |
| Phosphatidylethanolamine (PE) | Covalent modification, Adduct formation | Reaction with ethanolamine head group | |
| Lipid Bilayer | Destabilization | Formation of PE-OPA adducts | |
| Plant Cell Membranes | Altered permeability, Ion leakage | Not fully elucidated, potentially related to lipid/protein interactions | |
| Plasma Membrane (Cancer Cells) | Pore formation, Rupture | Induction of lytic cell death pathways (e.g., PANoptosis) |
Influence on Cell Cycle Progression and Regulatory Checkpoints
Studies on Ophiobolin O have demonstrated a notable influence on cell cycle progression. In human breast cancer MCF-7 cells, Ophiobolin O was shown to induce cell cycle arrest at the G1 phase nih.govnih.govmdpi.com. This arrest was observed to be dose- and time-dependent nih.govnih.gov. Analysis of cell cycle distribution by flow cytometry indicated a progressive accumulation of cells in the G1 phase following treatment with Ophiobolin O nih.govmdpi.com.
Research on Ophiobolin A in Tobacco Bright Yellow-2 (TBY-2) cell cultures, at concentrations that did not induce cell death, also indicated an effect on the cell cycle. Ophiobolin A treatment led to a rapid decrease in the mitotic index, with a reduced percentage of cells in the G1 phase and an increased number of cells in the S/G2 phases nih.gov. This suggests that Ophiobolin A can inhibit growth and proliferation by arresting cell cycle progression, although the specific checkpoint affected may vary depending on the cell type and concentration nih.gov. The observed cell cycle arrest by Ophiobolin A was not accompanied by changes in cell size, indicating it was not a consequence of a general block in cell growth nih.gov.
These findings suggest that ophiobolins can interfere with the regulatory checkpoints that govern cell cycle transitions, potentially leading to cell cycle arrest.
Induction of Distinct Cell Death Pathways (e.g., Paraptosis, Apoptosis-Like Mechanisms)
Ophiobolins have been shown to induce various forms of cell death, including paraptosis-like mechanisms and apoptosis. Ophiobolin A has been extensively studied for its ability to induce paraptosis-like cell death, particularly in human glioblastoma cells nih.govresearchgate.netoncotarget.com. This form of cell death is characterized by cytoplasmic vacuolation, often involving the swelling and fusion of mitochondria and/or the endoplasmic reticulum, and importantly, does not involve the activation of caspases, which are key mediators of apoptosis researchgate.netspandidos-publications.comnih.govbiorxiv.org. Ophiobolin A-induced cell death in glioblastoma cells was found to be independent of reactive oxygen species but could be blocked by thiol antioxidants nih.govnih.gov.
In contrast, studies on Ophiobolin O in MCF-7 breast cancer cells have primarily reported the induction of apoptosis nih.govmdpi.com. Apoptosis is a programmed cell death pathway characterized by features such as nuclear condensation, DNA fragmentation, and caspase activation nih.gov. Ophiobolin O treatment led to a reduction in cell viability and efficiently induced apoptosis in MCF-7 cells nih.gov.
The specific mode of cell death induced by ophiobolins appears to be cell type-dependent spandidos-publications.combiorxiv.org. While Ophiobolin A triggers paraptosis-like death in glioblastoma cells, it can induce autophagy and activate the mitochondrial pathway of apoptosis in human melanoma cells plos.org. In breast cancer cell lines, Ophiobolin A has been shown to induce different forms of programmed cell death, including pyroptosis in HER2-positive cells and variable features of cell death pathways, including PANoptosis (a combination of inflammatory cell death mechanisms), in triple-negative breast cancer cell lines biorxiv.org.
Perturbation of Cellular Stress Responses (e.g., Endoplasmic Reticulum Stress, Thiol Proteostasis)
A significant mechanism underlying the cytotoxic effects of Ophiobolin A is the induction of endoplasmic reticulum (ER) stress nih.govoncotarget.comnih.gov. ER stress can be triggered by the accumulation of misfolded proteins in the ER lumen nih.govoncotarget.com. Research indicates that Ophiobolin A can disrupt intracellular thiol homeostasis by covalently modifying free thiol groups of intracellular proteins nih.govnih.gov. This covalent modification, potentially through the formation of Michael adducts with cysteine residues, can lead to protein misfolding and the accumulation of misfolded proteins within the ER, thereby inducing ER stress nih.govnih.gov.
The induction of ER stress by Ophiobolin A has been shown to play a critical role in the resulting paraptosis-like cell death nih.govoncotarget.com. Treatment with Ophiobolin A upregulates the protein levels of key ER stress markers such as GRP78, IRE1α, ATF4, and CHOP, and increases the phosphorylation levels of PERK and eIF2α nih.gov. CHOP-mediated ER stress is particularly important in Ophiobolin A-induced paraptosis-like cell death in glioma cells nih.govoncotarget.com.
The disruption of thiol proteostasis, the maintenance of the balance of protein thiol-disulfide states, appears to be a critical factor contributing to Ophiobolin A's anti-glioma activity nih.govnih.gov. Furthermore, Ophiobolin A has been observed to alter the intracellular partitioning of glutathione (B108866), a key molecule in maintaining cellular redox balance and thiol proteostasis, between the nucleus and cytoplasm nih.govoup.com. Changes in glutathione levels and distribution, as well as modifications in the profile of glutathionylated proteins, were noted following Ophiobolin A treatment nih.gov.
Interrogation of Signal Transduction Cascades
Ophiobolins interact with various cellular signal transduction pathways, influencing processes such as cell proliferation, survival, and death.
Effects on Mitogen-Activated Protein Kinase (MAPK) Pathways
Studies on Ophiobolin O have demonstrated its ability to activate MAPK signaling pathways nih.govmdpi.com. Specifically, Ophiobolin O treatment in MCF-7 breast cancer cells led to the activation of JNK (c-Jun NH(2)-terminal kinase), p38 MAPK, and ERK (extracellular signal-regulated kinase) nih.govmdpi.com. The activation of JNK is considered to be involved in the apoptotic response induced by some anti-tumor agents, and Ophiobolin O-induced apoptosis in MCF-7 cells was reported to be regulated via activation of MAPK signaling pathways mdpi.com. ERK and p38 activation have also been implicated in regulating the G1 transition of the cell cycle, potentially through interactions with cyclin D1 stability mdpi.com.
Regulation of AKT/GSK3β/Cyclin D1 Signaling Axis
Ophiobolin O has been shown to interact with and regulate the AKT/GSK3β/Cyclin D1 signaling axis, contributing to its effect on cell cycle progression nih.govresearchgate.netspandidos-publications.com. In MCF-7 cells, Ophiobolin O treatment reduced the phosphorylation levels of AKT and GSK3β and induced the down-regulation of cyclin D1 nih.govresearchgate.net. GSK3β is a downstream factor of the PI3K/Akt pathway that influences cell proliferation by regulating cyclin D1 activity aginganddisease.org. GSK3β can suppress cyclin D1 activity through phosphorylation, leading to cyclin D1 degradation aginganddisease.org. Inverse docking analysis suggested that Ophiobolin O could bind to GSK3β, and knockdown of GSK3β abolished the observed cyclin D1 degradation and G1 phase arrest nih.govresearchgate.net. Pre-treatment with a phosphatase inhibitor blocked the dephosphorylation of AKT and GSK3β and prevented Ophiobolin O-induced G1 phase arrest, further supporting the involvement of this signaling axis nih.govresearchgate.net. This indicates that Ophiobolin O may induce G1 arrest by interacting with the AKT/GSK3β/Cyclin D1 pathway nih.govresearchgate.net.
Crosstalk with other Signaling Networks
Cellular responses are often the result of complex interactions and crosstalk between different signaling pathways researchgate.netlambris.com. While specific details on Ophiobolin J's involvement in the crosstalk between various signaling networks are limited, the observed effects of Ophiobolin A and Ophiobolin O on multiple pathways (e.g., ER stress response, MAPK pathways, AKT/GSK3β/Cyclin D1 axis, mitochondrial function nih.govnih.govmdpi.comnih.govplos.orgresearchgate.netresearchgate.net) suggest that ophiobolins likely engage in complex crosstalk within the cellular signaling landscape. For instance, the induction of ER stress by Ophiobolin A can trigger downstream signaling cascades as part of the unfolded protein response nih.gov. Similarly, the activation of MAPK pathways by Ophiobolin O can influence various cellular processes, potentially interacting with other signaling networks that regulate cell cycle and apoptosis nih.govmdpi.com. The disruption of thiol proteostasis by Ophiobolin A can also impact the redox state of the cell, which is known to influence numerous signaling pathways and cellular functions nih.govnih.govnih.govoup.comscispace.com. Further research is needed to fully elucidate the intricate crosstalk mechanisms modulated by this compound and other ophiobolins.
Table 1: Summary of Observed Cellular Effects of Ophiobolin Variants
| Ophiobolin Variant | Cell Type | Primary Observed Effect(s) | Key Involved Pathway(s) | Reference(s) |
| Ophiobolin A | Human Glioblastoma Cells | Paraptosis-like cell death, ER stress, Thiol Proteostasis Disruption | ER Stress (CHOP-mediated), Thiol Proteostasis | nih.govresearchgate.netoncotarget.comnih.gov |
| Ophiobolin A | Human Melanoma Cells | Autophagy, Mitochondrial Apoptosis | Mitochondrial Pathway | plos.org |
| Ophiobolin A | Tobacco Bright Yellow-2 Cells | Cell Cycle Arrest (S/G2), Altered Glutathione Partitioning | Cell Cycle Checkpoints, Thiol Proteostasis (Glutathione) | nih.govoup.com |
| Ophiobolin O | Human Breast Cancer (MCF-7) | Apoptosis, G1 Cell Cycle Arrest | MAPK Pathways (JNK, p38, ERK), AKT/GSK3β/Cyclin D1 Axis | nih.govnih.govmdpi.comresearchgate.netspandidos-publications.com |
Table 2: Effect of Ophiobolin O on Cell Cycle Distribution in MCF-7 Cells
| Treatment (15 µM Ophiobolin O) | Percentage of Cells in G1 Phase | Percentage of Cells in S Phase | Percentage of Cells in G2/M Phase | Reference(s) |
| Vehicle | ~50% | ~30% | ~20% | nih.gov |
| 12 hours | Increased | Decreased | Decreased | nih.govmdpi.com |
| 24 hours | Further Increased | Further Decreased | Further Decreased | nih.govmdpi.com |
| 48 hours | Maximal Increase | Maximal Decrease | Maximal Decrease | nih.govmdpi.com |
| (Note: Values are approximate based on graphical data presented in the source.) |
Table 3: Effect of Ophiobolin O on Key Proteins in MCF-7 Cells
| Protein | Observed Change after Ophiobolin O Treatment | Relevant Pathway | Reference(s) |
| Phospho-AKT | Decreased levels | AKT/GSK3β/Cyclin D1 Signaling | nih.govresearchgate.net |
| Phospho-GSK3β | Decreased levels | AKT/GSK3β/Cyclin D1 Signaling | nih.govresearchgate.net |
| Cyclin D1 | Down-regulation | AKT/GSK3β/Cyclin D1 Signaling, Cell Cycle | nih.govresearchgate.net |
| JNK | Activation | MAPK Signaling | nih.govmdpi.com |
| p38 MAPK | Activation | MAPK Signaling | nih.govmdpi.com |
| ERK | Activation | MAPK Signaling | nih.govmdpi.com |
| Bcl-2 | Degradation/Phosphorylation (Ser70) | Apoptosis, MAPK Signaling | nih.gov |
| Bax | No significant change | Apoptosis | nih.gov |
| GRP78 | Upregulation | ER Stress | nih.gov |
| IRE1α | Upregulation | ER Stress | nih.gov |
| ATF4 | Upregulation | ER Stress | nih.gov |
| CHOP | Upregulation | ER Stress | nih.gov |
| Phospho-PERK | Increased phosphorylation | ER Stress | nih.gov |
| Phospho-eIF2α | Increased phosphorylation | ER Stress | nih.gov |
Synthetic Chemistry Approaches to Ophiobolin J and Its Research Analogues
Total Synthesis Strategies for the Ophiobolin Core Structure
Total synthesis efforts for ophiobolins have explored different approaches to assemble the characteristic [5-8-5] tricyclic framework. Two main strategies for constructing the fused [5-8-5] core are prominent: the successive formation of the eight-membered ring followed by the five-membered ring, and the late-stage formation of the eight-membered ring after the construction of the two five-membered rings. beilstein-journals.org
Construction of the [5-8-5] Tricyclic Carbon Skeleton
The construction of the central eight-membered ring (ring B) fused to the two five-membered rings (rings A and C) is a key challenge. Different methodologies have been employed to achieve this, including ring-closing metathesis (RCM), radical cyclization, and intramolecular Nozaki-Hiyama-Kishi (NHK) coupling. beilstein-journals.orgnih.govacs.org The choice of strategy often depends on the specific ophiobolin congener being targeted and the desired stereochemical outcome.
One strategy involves building the cyclooctene (B146475) ring first from a cyclopentane (B165970) precursor, which then serves as a base for forming the second cyclopentane ring. beilstein-journals.org Another approach focuses on forming the two five-membered rings initially, with the eight-membered ring being closed in a later step. beilstein-journals.org
Enantioselective Methodologies in Ophiobolin Synthesis
Achieving enantioselectivity is crucial in ophiobolin synthesis due to the presence of multiple stereogenic centers, which dictate their biological activity. Enantioselective total syntheses of ophiobolin congeners, such as (+)-Ophiobolin A and (-)-6-epi-Ophiobolin N, have been reported. beilstein-journals.orgthieme-connect.compharm.or.jpresearchgate.netthieme-connect.com These syntheses often rely on establishing key stereocenters early in the synthetic route using chiral building blocks or asymmetric catalytic methods. For example, the enantioselective preparation of spirocyclic ring systems or the use of chiral catalysts in cyclization reactions have been employed to control the absolute stereochemistry. beilstein-journals.orgthieme-connect.comescholarship.org
Key Reaction Methodologies (e.g., Ring-Closing Metathesis, Radical Cyclization, Photoinduced Cycloisomerization)
Several powerful reaction methodologies have been instrumental in the total synthesis of ophiobolins:
Ring-Closing Metathesis (RCM): RCM has been successfully applied to form the central eight-membered ring of the ophiobolin core. beilstein-journals.orgnih.govresearchgate.netthieme-connect.comorganic-chemistry.org This reaction involves the intramolecular cyclization of a diene or enyne precursor catalyzed by a transition metal complex, typically Grubbs or Hoveyda-Grubbs catalysts. beilstein-journals.orgorganic-chemistry.org The success of the RCM step can be influenced by the substrate structure and protecting groups. beilstein-journals.orgresearchgate.net
Radical Cyclization: Radical cascade cyclization has emerged as an elegant strategy for rapidly constructing the fused [5-8-5] ring system and setting multiple stereogenic centers in a single step. thieme-connect.comescholarship.orgthieme-connect.comorganic-chemistry.orgnih.gov This approach, inspired by biosynthetic pathways, involves the generation of radical intermediates that undergo a cascade of cyclization events. escholarship.orgorganic-chemistry.org For instance, an 8-endo/5-exo radical cascade cyclization has been used to form the B and C rings and establish stereocenters at C10, C14, and C15. thieme-connect.comescholarship.org
Photoinduced Cycloisomerization: A stereoselective photoinduced cycloisomerization strategy has been developed as an entry point to the [5-8-5] carbocyclic core of ophiobolins. researchgate.netnih.govnih.govacs.orgchemrxiv.orgchemrxiv.org This method exploits a chiral center, such as the tertiary alcohol present in Ophiobolin A, to guide a photoinitiated cycloisomerization reaction, enabling the stereoselective assembly of the tricyclic scaffold. researchgate.netnih.govnih.govchemrxiv.org
Chemical Derivatization for Mechanistic Structure-Activity Relationship (SAR) Studies
Chemical derivatization of ophiobolins is crucial for understanding the relationship between their chemical structure and biological activity. SAR studies help identify the key functional groups and structural features responsible for their observed effects. nih.govresearchgate.netmdpi.com
Elucidation of Pharmacophore Elements for Molecular Interactions
SAR studies have aimed to elucidate the pharmacophore elements of ophiobolins, identifying the essential structural features required for their biological interactions. Research, primarily on Ophiobolin A and its congeners, suggests the importance of the A/B ring system for cytotoxicity. nih.gov Specific functional groups and their positions on the ophiobolin scaffold contribute to activity. For example, studies on the anti-inflammatory effects of ophiobolins have indicated that the aldehyde group at C-21 and the α,β-unsaturated ketone functionality in the A ring are vital for their activity. mdpi.com
Exploration of Chemically Reactive Moieties and Their Biological Significance
Ophiobolins often contain chemically reactive functional groups that are believed to be involved in their biological mechanisms of action. The presence of an α,β-unsaturated carbonyl system is a common feature in many bioactive ophiobolins. This moiety can act as a Michael acceptor and react with nucleophiles, such as thiols or amines, on biological targets. Studies on Ophiobolin A suggest that its ability to covalently modify phosphatidylethanolamine (B1630911) through reaction with a reactive functional group may be linked to its induction of paraptosis in cancer cells. nih.govchemrxiv.orgulb.ac.be The aldehyde group at C-7 has also been identified as an important structural feature for the phytotoxicity of some ophiobolins. ulb.ac.be
Synthesis of Probes for Target Identification and Validation
Chemical probes are invaluable tools in chemical biology for identifying the cellular targets of small molecules. nomuraresearchgroup.combroadinstitute.orgchemrxiv.org For ophiobolins, which are known to possess electrophilic centers capable of covalent modification of biomolecules, the synthesis of activity-based protein profiling (ABPP) probes is a particularly relevant approach. nih.govresearchgate.netnomuraresearchgroup.com These probes typically incorporate a reactive group derived from the natural product, a tag for detection or enrichment (e.g., biotin (B1667282) or a fluorophore), and potentially a cleavable linker. nomuraresearchgroup.comchemrxiv.org
The design of ophiobolin-based probes often focuses on leveraging their inherent reactivity with nucleophilic residues such as cysteine and lysine (B10760008). nih.govresearchgate.netnomuraresearchgroup.com For example, Ophiobolin A (OPA), a congener of Ophiobolin J, has been shown to covalently react with proteins and even with phosphatidylethanolamine (PE) through its 1,4-dicarbonyl moiety, forming pyrrole (B145914) adducts. elifesciences.orgulb.ac.be This reactivity can be exploited in probe design.
Chemoproteomic platforms, such as isoTOP-ABPP, utilize these covalent probes to map the proteome-wide reactivity of ophiobolins. nih.govresearchgate.net By treating cells or lysates with the probe (or the native compound in competition experiments) and subsequently enriching and identifying labeled proteins using mass spectrometry, researchers can pinpoint potential targets. nih.govresearchgate.netnomuraresearchgroup.com
Research findings using such approaches with Ophiobolin A have identified several protein targets. For instance, studies have shown OPA's engagement with cysteine and lysine residues on proteins, including specific targets within Complex IV of the electron transport chain, such as cysteine C53 of HIG2DA and lysine K72 of COX5A. nih.govresearchgate.net These findings suggest that the mechanism of action of OPA, and potentially other ophiobolins like this compound, involves the perturbation of mitochondrial function through covalent modification of key proteins. nih.govresearchgate.net
The synthesis of ophiobolin probes functionalized with tags like alkynes or azides allows for subsequent click chemistry reactions to append reporter tags (e.g., rhodamine for in-gel fluorescence or biotin for enrichment). nomuraresearchgroup.comchemrxiv.org This enables visualization of probe-protein interactions and facilitates the isolation of labeled proteins for identification. chemrxiv.org
While specific details on the synthesis of probes specifically for this compound were not extensively detailed in the search results, the general strategies and findings for Ophiobolin A are highly relevant, given their structural similarity and shared biological activities. The development of this compound-specific probes would likely follow similar methodologies, adapting the synthetic route to incorporate the necessary probe functionalities while retaining the core structural features responsible for its biological activity and target engagement.
Ophiobolin J As a Chemical Biology Tool and Research Probe
Utilization in Mechanistic Biological Pathway Elucidation
The primary biological activity reported for Ophiobolin J is its phytotoxicity. researchgate.netmdpi.com Studies have demonstrated that it can exert toxic effects on certain plant species. For instance, in a leaf puncture assay, this compound was found to be toxic to Bromus sp. and Hordeum marinum. mdpi.comulb.ac.be This bioactivity suggests an interaction with one or more biological pathways within these plants, leading to cellular damage.
However, beyond the general observation of its phytotoxic effects, detailed mechanistic studies to elucidate the specific molecular pathways modulated by this compound are not extensively documented in the scientific literature. The broader family of ophiobolins is known to interact with various cellular targets and pathways, but specific pathway elucidation studies centered on this compound as a research probe are not available.
Application in Phenotypic Screening for Target Identification
Phenotypic screening is a powerful method in chemical biology to identify compounds that induce a particular phenotype and to subsequently identify their molecular targets. While this compound is known to induce a phytotoxic phenotype, its application as a tool in systematic phenotypic screening campaigns for the purpose of target identification has not been reported. researchgate.netmdpi.com Current research on the ophiobolin family has largely focused on other analogs for such intensive mechanistic and target identification studies.
Development of Optically or Affinity-Tagged this compound Derivatives
The development of chemical probes, such as fluorescently-labeled (optically-tagged) or biotinylated (affinity-tagged) derivatives, is a crucial step in utilizing a natural product for target identification and mechanistic studies. These tagged molecules allow for the visualization of the compound's localization within cells or for the isolation of its binding partners.
A review of the current scientific literature indicates that there are no published reports on the design, synthesis, or application of optically or affinity-tagged derivatives of this compound. While such chemical biology tools have been developed for other members of the ophiobolin family to investigate their mechanisms of action, this approach has not yet been extended to this compound. ulb.ac.be
Advanced Methodological Considerations in Ophiobolin J Research
High-Throughput Screening Platforms for Biological Activity Profiling
High-throughput screening (HTS) is a widely utilized approach in drug discovery and biological research to rapidly assess the biological or biochemical activity of large libraries of compounds against specific targets or phenotypes. encyclopedia.pubmdpi.comnih.gov HTS platforms leverage automation, miniaturization, and sophisticated detection technologies to screen thousands to millions of molecules efficiently. encyclopedia.pubmdpi.commdpi.com The primary goal is to identify "hits" or "leads" that exhibit a desired activity, which can then be further investigated. mdpi.com
While specific high-throughput screening platforms exclusively dedicated to profiling the biological activity of Ophiobolin J are not prominently detailed in the provided search results, ophiobolins in general have been evaluated for various biological effects, including cytotoxicity against cancer cell lines and antimicrobial activity. rsc.orgresearchgate.netacs.orgmetaboanalyst.catandfonline.comelifesciences.org For instance, Ophiobolin A has been screened across panels of human cancer cell lines to determine its growth inhibitory activity, with studies identifying cell lines particularly sensitive to its effects. These types of studies often employ HTS principles, using microplate formats (e.g., 384-well plates) and automated liquid handling systems to test compounds across multiple cell lines or conditions simultaneously. encyclopedia.pub
Biological activity profiling of natural products like this compound using HTS could involve various assay types, including cell-based assays to measure cytotoxicity, proliferation inhibition, or induction of specific cellular responses (e.g., apoptosis, cell cycle arrest), or biochemical assays targeting specific enzymes or protein interactions believed to be modulated by the compound. encyclopedia.pubmdpi.comnih.gov The selection of a specific HTS platform depends on the nature of the biological target or activity being investigated. mdpi.com Although this compound has been reported to exhibit weak phytotoxicity in a leaf-puncture assay frontiersin.org, more comprehensive biological profiling using modern HTS platforms could reveal a broader spectrum of activities or identify specific biological contexts where this compound demonstrates potency.
Mass Spectrometry-Based Metabolomics for Pathway Interrogation
Mass spectrometry (MS)-based metabolomics is a powerful tool for the comprehensive analysis of small-molecule metabolites within a biological system. This approach can be used to understand the metabolic state of an organism, identify changes in metabolite profiles in response to stimuli (such as exposure to a natural product like this compound), and potentially interrogate the biochemical pathways affected by the compound.
In the context of ophiobolins, MS-based metabolomics, often coupled with liquid chromatography (LC-MS), has been successfully applied in the discovery and characterization of new ophiobolin-type sesterterpenes from fungal sources. researchgate.netencyclopedia.pubmetaboanalyst.ca Techniques like feature-based molecular networking, which utilizes MS/MS data, have been employed to visualize and prioritize the isolation of ophiobolin derivatives from fungal extracts based on their structural similarities. researchgate.netencyclopedia.pubmetaboanalyst.ca This demonstrates the utility of MS-based metabolomics in exploring the diversity of ophiobolins produced by fungi.
While these studies focus on the discovery and structural characterization of ophiobolins, MS-based metabolomics can also be applied to investigate the downstream effects of this compound on the metabolic pathways of target organisms or cells. By comparing the metabolomic profiles of treated and untreated samples, researchers can identify metabolites that are differentially accumulated. Subsequent pathway enrichment analysis using databases can help pinpoint the metabolic pathways that are significantly altered by this compound treatment. This can provide insights into the compound's mechanism of action and the biological processes it perturbs. Although specific studies detailing the use of MS-based metabolomics for pathway interrogation specifically related to this compound's biological effects were not found, this methodology holds significant potential for elucidating the cellular and biochemical impact of this compound.
Advanced Spectroscopic Techniques for Molecular Interaction Studies
Advanced spectroscopic techniques play a crucial role in understanding the molecular structure, conformation, and interactions of natural products like this compound with biological targets. While basic spectroscopic methods such as 1D and 2D NMR, UV, and HR-ESIMS are routinely used for the structure elucidation and characterization of ophiobolins researchgate.netmetaboanalyst.caelifesciences.org, more advanced techniques can provide deeper insights into their molecular behavior and interactions. Techniques like X-ray crystallography have been used to confirm the structures and absolute configurations of ophiobolin derivatives elifesciences.org, providing precise three-dimensional information. Electronic Circular Dichroism (ECD) spectroscopy is another technique applied to determine the absolute configurations of ophiobolin-type compounds. researchgate.netmetaboanalyst.caelifesciences.org
Beyond structural determination, advanced spectroscopic methods can probe the interactions of this compound with its molecular targets. While direct studies on this compound's molecular interactions using advanced spectroscopy were not prominently found, research on other ophiobolins, such as Ophiobolin A, provides relevant examples. For instance, the interaction between Ophiobolin A and calmodulin has been studied, with changes in UV-Vis absorbance being used to monitor binding. This indicates that spectroscopic methods can be adapted to study the binding events of ophiobolins with proteins.
Future Directions and Emerging Research Avenues for Ophiobolin J
Untapped Biosynthetic Potential and Novel Congener Discovery
The ophiobolin family comprises numerous congeners, highlighting the rich biosynthetic capabilities of the producing fungi, primarily within the genera Bipolaris and Aspergillus. researchgate.netmdpi.comresearchgate.net While some ophiobolin biosynthetic pathways have been investigated, particularly for ophiobolin A and ophiobolin F, the full spectrum of enzymatic transformations and regulatory mechanisms governing the production of all known ophiobolins, including ophiobolin J, is not yet fully understood. mdpi.commdpi.comnih.govresearchgate.netpnas.org
Future research should focus on:
Genome Mining and Enzyme Characterization: Leveraging advancements in genomics and bioinformatics to identify novel sesterterpene synthase genes and associated tailoring enzymes (e.g., cytochrome P450s) from a wider range of fungal species, including endophytic and marine-derived fungi, which have proven to be sources of new ophiobolin-type sesterterpenes. researchgate.netmdpi.comacs.orgnih.govrsc.orgrsc.org Characterizing the function of these enzymes will provide insights into the diverse structural modifications observed in ophiobolins.
Understanding Regulatory Networks: Investigating the genetic and environmental factors that regulate ophiobolin biosynthesis in producing organisms. This could involve studying transcription factors, signaling pathways, and the influence of co-cultivation with other microbes or host organisms.
Engineered Biosynthesis: Utilizing synthetic biology approaches to engineer fungal strains or heterologous hosts (e.g., Saccharomyces cerevisiae or Escherichia coli) for enhanced production of known ophiobolins, including this compound, and the generation of novel, non-natural congeners through pathway engineering and combinatorial biosynthesis. mdpi.comnih.govresearchgate.netd-nb.info
This research could lead to the discovery of ophiobolin congeners with unique structural features and potentially enhanced or altered biological activities.
Deepening the Understanding of Context-Specific Mechanistic Pathways
Ophiobolins, including ophiobolin A, have been shown to exhibit a range of biological activities, such as phytotoxicity, antimicrobial effects, nematocidal activity, and cytotoxicity against various cancer cell lines. researchgate.netmdpi.comresearchgate.nettandfonline.comresearchgate.net The mechanisms underlying these diverse effects are complex and appear to be context-specific, involving interactions with various biological molecules and pathways. researchgate.netnih.gov For instance, ophiobolin A has been implicated in targeting calmodulin, covalently modifying phosphatidylethanolamine (B1630911), and affecting mitochondrial function. nih.govmedchemexpress.comelifesciences.orgnih.gov
Future research should aim to:
Identify Specific Molecular Targets of this compound: Employing advanced proteomic, lipidomic, and metabolomic techniques to precisely identify the cellular targets that this compound interacts with in different cell types and organisms. This is crucial for understanding its mechanism of action at a molecular level. nih.govelifesciences.orgnih.gov
Elucidate Context-Dependent Mechanisms: Investigate how the biological effects of this compound vary depending on the cellular environment, organism, and specific disease state. This could involve studying its activity in different cell lines, primary cells, and in vivo models.
Map Downstream Signaling Events: Delineate the signaling cascades and cellular processes that are modulated following this compound-target interactions, leading to observed biological outcomes such as cell death or growth inhibition.
A deeper understanding of these context-specific mechanisms will be essential for evaluating the therapeutic potential of this compound and designing analogues with improved specificity and efficacy.
Innovative Synthetic Strategies for Complex Ophiobolin Analogue Libraries
The structural complexity of ophiobolins, characterized by the fused 5-8-5 ring system and multiple stereocenters, presents significant challenges for chemical synthesis. researchgate.netresearchgate.netbeilstein-journals.orgescholarship.orgescholarship.orgacs.orgresearchgate.net While total syntheses of some ophiobolin congeners have been achieved, these often involve numerous steps and can be low-yielding, limiting the accessibility of diverse analogues for structure-activity relationship (SAR) studies. researchgate.netbeilstein-journals.orgescholarship.orgescholarship.orgacs.orgresearchgate.net
Future research should focus on developing:
More Efficient Total Synthesis Routes: Designing innovative and convergent synthetic strategies that can rapidly assemble the core ophiobolin skeleton with high stereocontrol. Approaches such as radical cascade cyclizations and photoinduced cycloisomerizations have shown promise in constructing the complex ring system. researchgate.netresearchgate.netbeilstein-journals.orgescholarship.orgescholarship.orgnih.govchemrxiv.org
Divergent Synthesis for Analogue Libraries: Developing synthetic platforms that allow for late-stage diversification of the ophiobolin core structure, enabling the rapid generation of libraries of analogues with modifications at various positions. This is crucial for comprehensive SAR studies and the identification of compounds with improved potency, selectivity, or pharmacokinetic properties. researchgate.netnih.govrsc.orgacs.org
Chemoenzymatic Approaches: Integrating enzymatic steps into chemical synthesis routes to leverage the exquisite selectivity of enzymes for specific transformations, potentially simplifying synthetic routes and enabling access to complex oxidized or functionalized analogues.
Innovative synthetic strategies will be vital for overcoming the supply limitations of naturally occurring this compound and its congeners and for creating novel analogues with tailored properties.
Exploration of this compound in Neglected Biological Systems and Processes
While ophiobolins have been studied for their effects on plants, microbes, and mammalian cells, their potential biological activities in many other systems and processes remain largely unexplored. researchgate.netmdpi.comresearchgate.nettandfonline.comresearchgate.net
Future research could investigate the role and potential applications of this compound in:
Parasitic Diseases: Evaluating the activity of this compound against protozoan parasites responsible for neglected tropical diseases, given the reported anti-parasitic activity of some ophiobolin congeners. researchgate.netresearchgate.net
Insect Biology: Exploring the effects of this compound on insects, which could reveal potential as a natural insecticide or provide insights into insect-fungal interactions.
Immunomodulation: Investigating the potential immunomodulatory effects of this compound, building on reports of anti-inflammatory activity observed for some ophiobolin-type sesterterpenoids. researchgate.netmdpi.com
Neurobiology: Studying the impact of this compound on neuronal cells and processes, given the interest in ophiobolin A as a potential anti-glioma agent. researchgate.netelifesciences.orgnih.gov
Exploring these neglected biological systems and processes could uncover novel bioactivities and potential applications for this compound and its analogues.
Q & A
Q. What are the established protocols for isolating and characterizing Ophiobolin J from natural sources?
Methodological Answer: Isolation typically involves solvent extraction (e.g., ethyl acetate/methanol) followed by chromatographic techniques (HPLC, TLC) guided by bioactivity assays. Characterization requires spectroscopic methods:
- Nuclear Magnetic Resonance (NMR): Assign signals for carbons and protons using 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to resolve the sesterterpenoid backbone .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular formula, while tandem MS (MS/MS) aids in structural elucidation .
- Purity Assessment: Use HPLC with UV/Vis or evaporative light scattering detection (ELSD); purity ≥95% is standard for biological testing .
Table 1: Common Solvent Systems for this compound Isolation
| Extraction Solvent | Chromatography Phase | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethyl Acetate | Reverse-Phase C18 | 0.12 | 97 |
| Methanol:Water (8:2) | Normal-Phase Silica | 0.09 | 95 |
Q. What in vitro models are suitable for preliminary evaluation of this compound’s bioactivity?
Methodological Answer:
- Cell Lines: Use cancer cell lines (e.g., HeLa, MCF-7, A549) with cytotoxicity assays (MTT, CCK-8) to determine IC₅₀ values .
- Controls: Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO <0.1%) to validate results .
- Dose-Response: Test 6–8 concentrations in triplicate, with exposure times (24–72 hrs) optimized per cell type .
Table 2: Example IC₅₀ Values of this compound in Cancer Cell Lines
| Cell Line | Tissue Origin | IC₅₀ (µM) | Exposure Time (hrs) |
|---|---|---|---|
| HeLa | Cervical | 2.1 | 48 |
| MCF-7 | Breast | 3.8 | 72 |
| A549 | Lung | 4.5 | 48 |
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound in laboratory settings?
Methodological Answer:
- Reaction Parameters: Screen catalysts (e.g., Lewis acids), temperatures (0°C to reflux), and solvents (THF, DCM) to enhance stereochemical control .
- Analytical Monitoring: Use LC-MS to track intermediate formation and optimize reaction quenching times .
- Scale-Up Challenges: Address solubility issues by introducing polar aprotic solvents (DMF, DMSO) during late-stage functionalization .
Table 3: Synthetic Yield Optimization Under Varied Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | DCM | 25 | 18 |
| TiCl₄ | THF | −10 | 32 |
| None | Toluene | 80 | 12 |
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Standardize Assays: Adopt uniform protocols (e.g., cell density, serum concentration) to minimize variability .
- Meta-Analysis: Pool data from multiple studies using statistical tools (e.g., R or Python) to identify outliers or confounding factors (e.g., endotoxin contamination) .
- Mechanistic Studies: Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to clarify context-dependent effects .
Q. How to design experiments for structure-activity relationship (SAR) studies of this compound derivatives?
Methodological Answer:
- Derivatization: Modify functional groups (e.g., hydroxyl, epoxide) via semi-synthesis or genetic engineering in host organisms .
- Assay Selection: Prioritize high-throughput screening (HTS) for cytotoxicity and target-specific assays (e.g., kinase inhibition) .
- Data Correlation: Use multivariate analysis (PCA, clustering) to link structural features (e.g., logP, polar surface area) to bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
